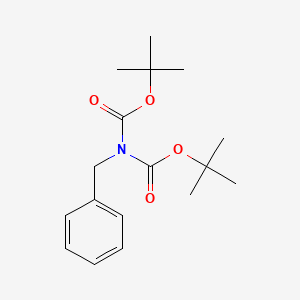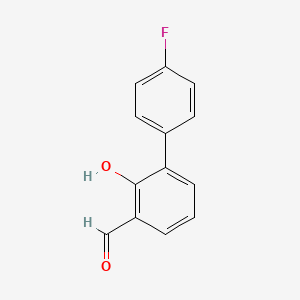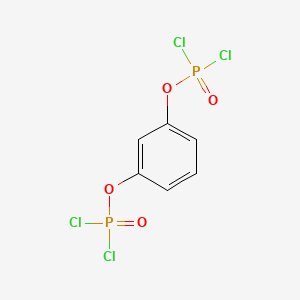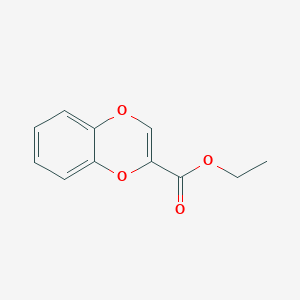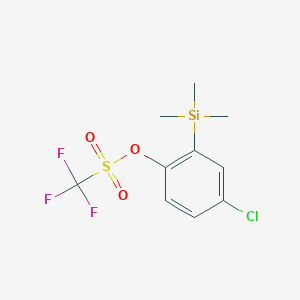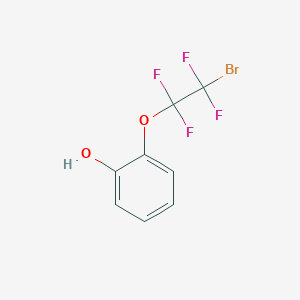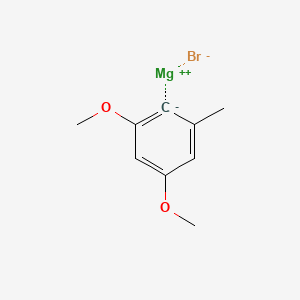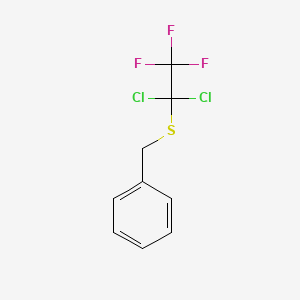
Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide is a fascinating chemical compound with significant potential in various scientific research fields. This compound is characterized by its unique structure, which includes benzyl, dichloro, and trifluoroethyl groups attached to a sulfide moiety. Its diverse applications range from organic synthesis to pharmaceutical development, making it a prized material for scientists exploring innovative avenues of study.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide typically involves the reaction of benzyl chloride with 1,1-dichloro-2,2,2-trifluoroethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques, including column chromatography and high-performance liquid chromatography, are employed to achieve the desired product quality.
化学反应分析
Types of Reactions: Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Various nucleophiles (amines, alkoxides); reactions are conducted under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Products with substituted nucleophiles.
科学研究应用
Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide has diverse applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceutical Development: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with unique properties.
Biological Studies: Explored for its potential biological activities and interactions with various biomolecules.
作用机制
The mechanism by which Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide exerts its effects involves its interaction with specific molecular targets. The compound’s electrophilic nature allows it to react with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The pathways involved in these interactions are still under investigation, but they are believed to include covalent binding to proteins and nucleic acids .
相似化合物的比较
- Benzyl 2,2,2-trifluoroethyl sulfide
- 1,1-Dichloro-2,2,2-trifluoroethyl sulfide
- 2,3-Dichloro-5,6-dicyanobenzoquinone
Comparison: Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide is unique due to the presence of both dichloro and trifluoroethyl groups, which impart distinct chemical properties. Compared to Benzyl 2,2,2-trifluoroethyl sulfide, the additional chlorine atoms increase its reactivity and potential for substitution reactions. Similarly, 1,1-Dichloro-2,2,2-trifluoroethyl sulfide lacks the benzyl group, making it less versatile in organic synthesis .
属性
IUPAC Name |
(1,1-dichloro-2,2,2-trifluoroethyl)sulfanylmethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3S/c10-8(11,9(12,13)14)15-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTAMMQQMCFYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C(F)(F)F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

